The compound is cataloged in chemical databases such as PubChem, where it is identified by the CAS number 2034329-60-5. Its IUPAC name is 2-(1H-indol-3-ylsulfanyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone, indicating its structural complexity and potential for diverse chemical interactions.
The synthesis of 2-((1H-indol-3-yl)thio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step reactions that may include:
Specific techniques such as microwave-assisted synthesis or solvent-free conditions may enhance yields and reduce reaction times. Parameters like temperature, reaction time, and choice of solvents are critical for optimizing the synthesis process.
The molecular structure of 2-((1H-indol-3-yl)thio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone reveals several important features:
The canonical SMILES representation is C1CN(CCC1OC2=CC=NC=C2)C(=O)CSC3=CNC4=CC=CC=C43
, which provides insight into its connectivity and stereochemistry.
The compound may participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further study.
The mechanism of action for 2-((1H-indol-3-yl)thio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is not fully elucidated but may involve:
In vitro studies are necessary to characterize its pharmacodynamics and pharmacokinetics thoroughly.
The physical properties of 2-((1H-indol-3-yl)thio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone include:
Chemical properties such as melting point, boiling point, and reactivity under various conditions (e.g., light sensitivity, thermal stability) are crucial for practical applications but require experimental determination.
2-((1H-indol-3-yl)thio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: